2-Naphthoylmethyl thiocyanate

Description

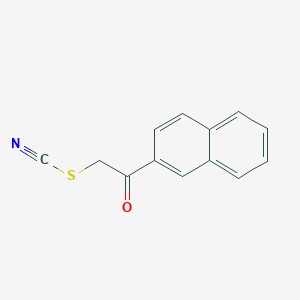

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMSBOSKVIWYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172937 | |

| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19339-62-9 | |

| Record name | 2-Naphthoylmethyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoylmethyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOYLMETHYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RLP893D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthoylmethyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoylmethyl thiocyanate, also known by its IUPAC name 2-(cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one, is an organic compound featuring a naphthalene moiety and a thiocyanate functional group.[1] This technical guide provides a comprehensive overview of its physicochemical properties, potential biological activities based on related compounds, and a general protocol for its synthesis. Due to its specific chemical structure, this compound is of interest to researchers in medicinal chemistry and materials science.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NOS | [1][2][3] |

| Molecular Weight | 227.29 g/mol | [1][2] |

| CAS Number | 19339-62-9 | [1][2][3] |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | ≥95% | [2][3] |

| Appearance | Solid (predicted) | [4] |

Synonyms:

-

2-(2-NAPHTHYL)-2-OXOETHYL THIOCYANATE[3]

-

2-Naphth-2-yl-2-oxoethyl thiocyanate[3]

-

Thiocyanic acid 2-(2-naphthalenyl)-2-oxoethyl ester[3]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2150 cm⁻¹ characteristic of the C≡N stretching vibration of the thiocyanate group.[5][6] The spectrum would also feature strong absorption bands corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and absorptions characteristic of the naphthalene ring, including C-H and C=C stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons of the naphthalene ring in the downfield region (typically 7.5-8.5 ppm). A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl and thiocyanate groups would be expected in the range of 4.0-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190-200 ppm), the thiocyanate carbon (around 110-115 ppm), and the carbons of the naphthalene ring (typically in the 120-135 ppm region), as well as the methylene carbon.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 227.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiocyanate group (-SCN) and cleavage at the carbonyl group.

Potential Biological Activities

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of organic thiocyanates has been investigated for various therapeutic applications, suggesting potential areas of interest for this compound.

Antimicrobial and Antiparasitic Activity

Numerous studies have demonstrated the antimicrobial and antiparasitic properties of organic thiocyanates.

-

Antibacterial and Antifungal Effects: Allylic thiocyanates have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some naphthyl-substituted allylic thiocyanates have exhibited moderate antimicrobial activity.[7]

-

Antitrypanosomal Activity: Aryloxyethyl thiocyanate derivatives have been designed and evaluated as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[8]

The thiocyanate moiety is a key pharmacophore in these activities. The mechanism of action is often attributed to the ability of the thiocyanate group to interact with biological nucleophiles, potentially disrupting essential enzymatic processes in pathogens.

Role in Innate Immunity

The thiocyanate ion (SCN⁻) itself plays a crucial role in the human innate immune system.[9] It is a substrate for peroxidases, such as lactoperoxidase and myeloperoxidase, which catalyze its oxidation to hypothiocyanous acid (HOSCN).[9] HOSCN is a potent antimicrobial agent that contributes to host defense in mucosal secretions.[9] While this compound is a covalent organic molecule, its metabolism could potentially release thiocyanate ions, thereby interacting with these pathways.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of α-keto thiocyanates involves the reaction of an α-haloketone with a thiocyanate salt. The following is a general experimental protocol for the synthesis of this compound from 2-bromo-1-(naphthalen-2-yl)ethan-1-one.

Materials:

-

2-bromo-1-(naphthalen-2-yl)ethan-1-one

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[10]

-

Acetone or Ethanol

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one in a suitable solvent such as acetone or ethanol in a round-bottom flask.

-

Add an equimolar amount of potassium thiocyanate or sodium thiocyanate to the solution.

-

Stir the mixture at room temperature or under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate (the inorganic salt byproduct, e.g., KBr or NaBr) forms, remove it by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system to yield the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, IR spectroscopy, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Simplified pathway of thiocyanate's role in the innate immune system.

Conclusion

This compound is a compound with defined physicochemical properties, although some data, such as its boiling point and solubility, require further experimental determination. Based on the known biological activities of related thiocyanate-containing molecules, it holds potential for investigation as an antimicrobial or antiparasitic agent. The synthetic route to this compound is straightforward, allowing for its accessibility for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical and biological landscape of this compound.

References

- 1. cas 19339-62-9|| where to buy 2-(2-Naphthyl)-2-oxoethyl thiocyanate [french.chemenu.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-Naphthoylmethyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides available information on 2-Naphthoylmethyl thiocyanate, including its chemical identifiers. A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific experimental data, quantitative analyses, and detailed protocols for this particular compound. To provide relevant context for researchers interested in this and similar molecules, this document also outlines general synthetic approaches for the broader class of α-keto thiocyanates, to which this compound belongs.

Chemical Identification

This compound is a chemical compound with the following identifiers:

| Identifier | Value |

| CAS Number | 19339-62-9 |

| IUPAC Name | (2-naphthalen-2-yl-2-oxoethyl) thiocyanate |

| Molecular Formula | C13H9NOS |

| Molecular Weight | 227.28 g/mol |

| Synonyms | 2-(2-Naphthyl)-2-oxoethyl thiocyanate, 1-(Naphthalen-2-yl)-2-thiocyanatoethanone |

Availability of Technical Data

Despite a comprehensive search of scientific databases and literature, no specific experimental studies, quantitative data, or detailed biological activity reports for this compound were found. The information is primarily limited to listings in chemical supplier catalogs. Consequently, the core requirements for an in-depth technical guide concerning experimental protocols and quantitative data summarization for this specific compound cannot be fulfilled at this time.

General Synthesis of α-Keto Thiocyanates

While specific protocols for this compound are not available, the broader class of α-keto thiocyanates can be synthesized through various methods. These compounds are valuable intermediates in organic and pharmaceutical chemistry.[1] A common approach involves the α-thiocyanation of ketones.

One general method is the FeCl3-mediated α-thiocyanation of ketones, which can produce α-oxo thiocyanates with high selectivity and in very good yields under mild conditions.[2] Another modern and environmentally friendly approach is the visible-light-mediated decarboxylative functionalization of acrylic acids.[1] This method uses an inexpensive organic dye as a photocatalyst and dioxygen as both an oxygen and an oxidant source to yield a series of important α-thiocyanate ketones.[1][3]

The following diagram illustrates a generalized workflow for the synthesis of α-keto thiocyanates from ketones, a class of reactions that would include the synthesis of this compound.

Conclusion

While this compound is a cataloged chemical compound with established identifiers, there is a notable absence of published research detailing its synthesis, properties, or biological activity. For researchers interested in this molecule, the synthetic routes available for the broader class of α-keto thiocyanates provide a foundational starting point for its potential preparation. Future research is necessary to elucidate the specific characteristics and potential applications of this compound.

References

- 1. Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones [organic-chemistry.org]

- 2. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 3. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

solubility and stability of 2-Naphthoylmethyl thiocyanate

An In-depth Technical Guide on the Solubility and Stability of 2-Naphthoylmethyl Thiocyanate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide to the methodologies for determining the . As of the date of this publication, specific, publicly available quantitative data on the solubility and stability of this compound is scarce. Therefore, this guide provides standardized protocols and frameworks for researchers to generate this data in a laboratory setting.

Introduction

This compound (C₁₃H₉NOS) is an organic compound belonging to the α-thiocyanato ketone class. Compounds in this class are recognized for their role as intermediates in organic synthesis and have been investigated as potential photoinitiators. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is critical for its application in research and development, particularly in areas such as formulation, drug delivery, and materials science. This guide outlines the standard experimental procedures to characterize these essential properties.

Physicochemical Data

The following tables are provided as a template for organizing experimental data obtained for this compound.

Solubility Data

Quantitative solubility data is crucial for developing formulations and understanding the bioavailability and environmental fate of a compound. The following table should be populated with experimentally determined values.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water (pH 7.0) | 20 | Data not available | Data not available | OECD 105 |

| Phosphate Buffer (pH 4.0) | 20 | Data not available | Data not available | OECD 105 |

| Phosphate Buffer (pH 9.0) | 20 | Data not available | Data not available | OECD 105 |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

Stability Data

Stability testing is essential to determine the intrinsic chemical stability of a compound, which informs its handling, storage, and shelf-life. The following tables should be used to record data from stability studies.

Table 2: pH-Dependent Stability (Hydrolysis) of this compound

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Method Used |

| 4.0 | 50 | Data not available | Data not available | OECD 111 |

| 7.0 | 50 | Data not available | Data not available | OECD 111 |

| 9.0 | 50 | Data not available | Data not available | OECD 111 |

Table 3: Photostability of this compound (Solid State)

| Light Source | Total Illumination | Total UVA Exposure | % Degradation | Major Degradants | Method Used |

| Option 1 (Xenon Lamp) | ≥ 1.2 million lux hours | ≥ 200 W h/m² | Data not available | Data not available | ICH Q1B |

| Option 2 (Metal Halide Lamp) | ≥ 1.2 million lux hours | ≥ 200 W h/m² | Data not available | Data not available | ICH Q1B |

Table 4: Thermal Stability of this compound

| Parameter | Value (°C) | Atmosphere | Method Used |

| Onset of Decomposition | Data not available | Inert (e.g., Nitrogen) | ASTM E2550 (TGA) |

| Temperature of Max Decomposition Rate | Data not available | Inert (e.g., Nitrogen) | ASTM E2550 (TGA) |

Experimental Protocols

The following sections detail the standard methodologies for determining the .

Protocol for Determining Aqueous Solubility (OECD 105 Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[1][2][3][4]

Objective: To determine the saturation mass concentration of this compound in water at a given temperature.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Constant temperature shaker/bath (e.g., 20 ± 0.5 °C)

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm filter)

-

Calibrated analytical balance

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Glass flasks with stoppers

Procedure:

-

Preliminary Test: Add an excess amount of the test substance to a flask containing a known volume of water. Shake at the test temperature for 24 hours. Roughly determine the concentration to estimate the amount of substance and time needed for equilibrium in the main study.

-

Main Test: Prepare at least three flasks. Add an amount of this compound to each flask that is in excess of its anticipated solubility.

-

Add a known volume of water to each flask.

-

Seal the flasks and place them in a constant temperature shaker or bath. Agitate the flasks for a period determined by the preliminary test to be sufficient to reach equilibrium (e.g., 24-48 hours). A second time point (e.g., at 48 and 72 hours) should be taken to confirm equilibrium has been reached.

-

After equilibration, allow the flasks to stand at the test temperature to let the undissolved material settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure this step is performed at the test temperature to prevent precipitation.

-

Carefully take an aliquot of the clear supernatant.

-

Quantify the concentration of this compound in the aliquot using a validated analytical method.

-

The solubility is reported as the average concentration from the replicate flasks.

Protocol for Determining Solubility in Organic Solvents

A general shake-flask method can be used to determine solubility in various organic solvents.

Objective: To determine the saturation concentration of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, DMSO)

-

Vials with screw caps

-

Vortex mixer and/or orbital shaker

-

Analytical balance

-

Filtration apparatus (solvent-compatible filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent.

-

Seal the vial and agitate at a constant temperature (e.g., 25 °C) using a shaker until equilibrium is reached (typically 24-72 hours).

-

Visually inspect for the presence of undissolved solid.

-

Filter the saturated solution to remove any undissolved particles.

-

Dilute a known volume of the filtrate with an appropriate solvent.

-

Analyze the diluted sample using a validated analytical method to determine the concentration.

-

Calculate the original concentration to determine the solubility.

Protocol for Photostability Testing (ICH Q1B)

This protocol assesses the light sensitivity of the compound.[5][6][7][8]

Objective: To evaluate the potential for degradation of this compound upon exposure to light.

Materials:

-

This compound (solid form)

-

Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., Xenon or Metal Halide lamp). The light source should emit both visible and UVA light.

-

Calibrated radiometers and lux meters.

-

Chemically inert, transparent sample containers (e.g., quartz cells).

-

Dark control samples stored at the same temperature but protected from light.

-

Analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.

Procedure:

-

Place a thin layer of the solid this compound in the sample containers.

-

Place the samples in the photostability chamber.

-

Simultaneously, place dark control samples, wrapped in aluminum foil, in the same chamber to monitor any changes not related to light exposure.

-

Expose the samples to light until the total exposure is not less than 1.2 million lux hours for visible light and not less than 200 watt-hours per square meter for UVA radiation.[6]

-

At appropriate time intervals, withdraw samples and analyze them along with the dark controls.

-

Assay the samples for the parent compound and any degradation products. Use a photodiode array detector to monitor for the appearance of new peaks.

-

Calculate the percentage of degradation and identify major degradation products if possible.

Protocol for Thermal Stability Testing (ASTM E2550)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature.[9][10]

Objective: To determine the temperature at which this compound begins to decompose.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

This compound

-

Inert gas supply (e.g., high-purity nitrogen)

-

Sample pans (e.g., aluminum, platinum)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C).

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve plots percent weight loss versus temperature. The onset of decomposition is determined as the temperature where a significant deviation from the baseline mass is first observed.

Protocol for pH-Dependent Stability (Hydrolysis) (OECD 111)

This tiered approach determines the rate of hydrolysis of a chemical as a function of pH.[11][12][13]

Objective: To determine the abiotic hydrolysis rate of this compound in aqueous solutions at pH 4, 7, and 9.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Constant temperature incubator (e.g., 50 °C for preliminary test)

-

Sterile, light-protected sample vials

-

Validated analytical method (e.g., HPLC) for quantification.

Procedure (Tier 1 - Preliminary Test):

-

Prepare solutions of this compound in each buffer (pH 4, 7, and 9) at a concentration below its water solubility limit. An organic co-solvent may be used sparingly if necessary but should not exceed 1% of the total volume.

-

Incubate the solutions in the dark at 50 °C for 5 days.

-

At the end of the 5-day period, analyze the concentration of the remaining this compound.

-

Decision:

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable. The half-life is reported as >1 year.

-

If more than 10% degradation is observed at any pH, proceed to Tier 2 for detailed kinetic studies at different temperatures.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for Photostability Testing.

Caption: Tiered Workflow for Hydrolysis Testing.

References

- 1. books.google.cn [books.google.cn]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 7. youtube.com [youtube.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 2-Naphthyl-Substituted Allylic Thiocyanates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported biological activity of a naphthyl-substituted allylic thiocyanate, specifically methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate. While information on the broader class of thiocyanates points to a range of biological effects, this document focuses on the experimentally determined antimicrobial properties of this particular compound, providing a foundation for further research and development in the pursuit of novel anti-infective agents.

Antimicrobial Activity: Quantitative Data

A study by Silveira et al. (2014) investigated the in vitro antimicrobial activity of a series of allylic thiocyanates, including a naphthyl-substituted derivative, against a panel of bacterial and fungal strains. The results, presented as the diameter of the zone of inhibition, indicate moderate antimicrobial activity for the naphthyl-substituted compound.[1]

| Compound ID | Structure | Target Microorganism | Inhibition Zone (mm) |

| 2g | Methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate | Bacillus cereus ATCC 9634 | 10 |

| Staphylococcus aureus ATCC 25923 | 10 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 | 11 | ||

| Pseudomonas aeruginosa PA01 | Not Active | ||

| Candida albicans ATCC 90028 | 10 | ||

| Candida tropicalis (clinical isolate) | 10 | ||

| Imipenem (Control) | - | Bacillus cereus ATCC 9634 | 25 |

| Staphylococcus aureus ATCC 25923 | 25 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 | 25 | ||

| Pseudomonas aeruginosa PA01 | 25 | ||

| Itraconazole (Control) | - | Candida albicans ATCC 90028 | - |

| Candida tropicalis (clinical isolate) | - |

Table 1: In Vitro Antimicrobial Activity of Methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate (Compound 2g) [1]

Experimental Protocols

The following methodologies were employed in the assessment of the antimicrobial activity of the naphthyl-substituted allylic thiocyanate.[1]

Synthesis of Allylic Thiocyanates

The synthesis of the target compound and its analogues was achieved through a multi-step process. Initially, Morita-Baylis-Hillman adducts were prepared, which then underwent bromination to yield allylic bromides. Subsequent nucleophilic substitution of the allylic bromides with thiocyanate anions in an aqueous medium afforded the final allylic thiocyanate compounds.

Caption: Synthetic pathway for allylic thiocyanates.

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

-

Microorganisms: The bacterial strains used were Bacillus cereus ATCC 9634, Staphylococcus aureus ATCC 25923, methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591, and Pseudomonas aeruginosa PA01.

-

Culture Media: Müeller-Hinton agar was utilized for the cultivation of the bacterial strains.

-

Inoculum Preparation: Bacterial cultures were grown to a standardized turbidity.

-

Assay Procedure:

-

The surface of the Müeller-Hinton agar plates was uniformly inoculated with the respective bacterial suspension.

-

Wells of 6 mm diameter were created in the agar.

-

A 100 µL solution of the test compound (1 mg/mL in 1% v/v DMSO) was added to each well.

-

Imipenem was used as a positive control.

-

The plates were incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well was measured in millimeters.

-

In Vitro Antifungal Susceptibility Testing (Agar Diffusion and Broth Microdilution)

-

Microorganisms: The fungal strains tested were Candida albicans ATCC 90028 and a clinical isolate of Candida tropicalis.

-

Culture Media: Sabouraud's dextrose agar was used for the activation of the fungal strains. RPMI 1640 medium was used for the broth microdilution assay.

-

Assay Procedure (Agar Diffusion): The methodology followed was similar to the antibacterial agar well diffusion assay.

-

Assay Procedure (Broth Microdilution): This was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibited visible fungal growth. Itraconazole was used as the standard antifungal agent.

Caption: Workflow for agar well diffusion assay.

Potential Mechanism of Action: A Look at the Thiocyanate Moiety

While the specific signaling pathways affected by 2-naphthoylmethyl thiocyanate have not been elucidated, the biological activity of thiocyanate-containing compounds is often attributed to the reactivity of the thiocyanate (-SCN) group. In biological systems, the thiocyanate ion can be oxidized by peroxidases, such as lactoperoxidase, in the presence of hydrogen peroxide to form hypothiocyanous acid (HOSCN).[2] HOSCN is a potent antimicrobial agent that is a key component of the innate immune system in various bodily fluids.[2]

HOSCN is known to target and oxidize sulfhydryl groups in proteins, which can disrupt essential enzymatic functions and metabolic pathways in microorganisms. This mechanism provides a plausible, though yet unconfirmed, basis for the observed antimicrobial activity of thiocyanate derivatives.

Caption: Proposed antimicrobial mechanism of thiocyanate.

Conclusion and Future Directions

The available data indicates that methyl (E)-3-(naphthalen-2-yl)-2-(thiocyanatomethyl)acrylate exhibits moderate in vitro activity against a range of bacteria and fungi. This suggests that the naphthyl-substituted allylic thiocyanate scaffold holds promise as a starting point for the development of new antimicrobial agents.

Future research should focus on:

-

Elucidating the precise mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of analogues will help in optimizing the antimicrobial potency and spectrum.

-

In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection is a critical next step in the drug development process.

This technical guide provides a consolidated view of the current knowledge on the biological activity of this specific naphthyl-substituted allylic thiocyanate, offering a valuable resource for researchers dedicated to combating the growing threat of antimicrobial resistance.

References

2-Naphthoylmethyl Thiocyanate and its Analogs: A Technical Review of Synthesis and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic thiocyanates represent a class of compounds with a diverse range of chemical reactivity and biological activities. The incorporation of a naphthalene moiety, a common scaffold in medicinal chemistry, into a thiocyanate structure presents an intriguing avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive review of 2-Naphthoylmethyl thiocyanate and its analogs, focusing on their synthesis, potential biological activities, and putative mechanisms of action. Due to the limited direct research on this compound, this review draws upon data from structurally related analogs to infer its properties and potential applications.

Synthesis of this compound and Analogs

The synthesis of this compound can be logically approached through the nucleophilic substitution of a corresponding halo-methyl ketone precursor. A plausible and efficient synthetic route is a two-step process starting from the commercially available 2-acetylnaphthalene.

Proposed Synthetic Pathway

The synthesis involves the bromination of 2-acetylnaphthalene to yield 2-bromoacetylnaphthalene, followed by a nucleophilic substitution with a thiocyanate salt to produce the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromoacetylnaphthalene

-

Materials: 2-acetylnaphthalene, bromine, glacial acetic acid, dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-acetylnaphthalene (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromoacetylnaphthalene.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Synthesis of this compound

-

Materials: 2-bromoacetylnaphthalene, potassium thiocyanate (or sodium thiocyanate), acetone, celite.

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetylnaphthalene (1 equivalent) in acetone.

-

Add potassium thiocyanate (1.2 equivalents) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.

-

Wash the celite pad with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Potential Biological Activities

While there is a lack of direct biological data for this compound, the activities of structurally similar compounds, particularly those containing a benzyl thiocyanate or a naphthyl group, suggest potential antimicrobial and antitumor properties.

Antimicrobial Activity

A study on allylic thiocyanates demonstrated that a naphthyl-substituted analog exhibited moderate antimicrobial activity.[1] The antimicrobial effect of organic thiocyanates may be attributed to the release of the thiocyanate ion (SCN⁻), which can be oxidized by host peroxidases to hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[2]

| Compound/Analog | Organism | Activity | Reference |

| Naphthyl-substituted allylic thiocyanate | Staphylococcus aureus | Moderate inhibition | [1] |

| Benzyl isothiocyanate | Pseudomonas aeruginosa | Potent inhibitory activity | |

| Benzyl isothiocyanate | Gram-positive bacteria | Higher activity than AIT |

Antitumor Activity

Isothiocyanates, isomers of thiocyanates, are well-documented for their antitumor properties.[3][4] Benzyl isothiocyanate (BITC), a close structural analog, has shown cytotoxicity against various cancer cell lines.[5] The presence of the naphthalene ring, a feature of many anticancer drugs, further suggests that this compound could possess antitumor potential.[6][7]

| Compound/Analog | Cell Line | IC50/Activity | Reference |

| Benzyl isothiocyanate (BITC) | Human ovarian carcinoma (SKOV-3) | 9.4 µM | [5] |

| Benzyl isothiocyanate (BITC) | Murine leukemia (L-1210) | 0.86 µM | [5] |

| Phenethyl isothiocyanate (PEITC) | Multiple Myeloma cell lines | Induction of apoptosis | [3] |

Putative Mechanisms of Action

Based on the known mechanisms of related compounds, two primary pathways can be proposed for the biological activity of this compound.

Thiocyanate Ion-Mediated Antimicrobial Activity

This pathway is predicated on the release of the thiocyanate ion (SCN⁻) from the parent molecule. In the presence of hydrogen peroxide (H₂O₂) and peroxidases, such as myeloperoxidase (MPO) found in neutrophils, SCN⁻ is converted to hypothiocyanous acid (HOSCN). HOSCN is a potent antimicrobial agent that can inactivate essential bacterial enzymes, particularly those with critical thiol groups.

Caption: Putative antimicrobial mechanism of this compound.

Isothiocyanate-like Antitumor Activity

While this compound is not an isothiocyanate, it shares structural similarities with benzyl isothiocyanate. It is plausible that it could exert antitumor effects through similar mechanisms, which are often multifactorial and involve the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in the action of isothiocyanates include the Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of crucial cellular enzymes.

Caption: Proposed antitumor signaling pathways for this compound.

Conclusion and Future Directions

This compound is a readily accessible compound with significant, yet underexplored, potential as a bioactive molecule. Based on the chemical literature of its analogs, it is likely to possess both antimicrobial and antitumor properties. The synthetic route proposed herein is straightforward and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using modern spectroscopic techniques.

-

Biological Screening: this compound and a series of its analogs should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi, and for their cytotoxic activity against a range of cancer cell lines.

-

Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies should be undertaken to elucidate the precise molecular targets and signaling pathways involved.

The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with unique mechanisms of action, addressing the ongoing challenges in the fields of infectious diseases and oncology.

References

- 1. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Structural Analysis of 2-Naphthoylmethyl Thiocyanate: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and structural characteristics of 2-naphthoylmethyl thiocyanate. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties and potential applications of this compound. The guide covers computational and experimental methodologies for its structural elucidation and presents a logical framework for its theoretical investigation.

Molecular Structure and Properties

This compound is an organic compound featuring a naphthalene ring system linked to a methyl thiocyanate group through a carbonyl function. The structural formula of this molecule suggests the presence of several key features that influence its chemical behavior and biological activity, including the aromatic naphthyl group, the electrophilic carbonyl carbon, and the versatile thiocyanate moiety.

Computational Structural Analysis

Theoretical studies are essential for understanding the conformational landscape, electronic properties, and reactivity of this compound. Density Functional Theory (DFT) and ab initio methods are powerful tools for such investigations.

Logical Workflow for Theoretical Calculation:

Caption: Workflow for the theoretical study of this compound.

Key Structural Parameters (Predicted)

The following table summarizes predicted structural parameters based on theoretical calculations of similar molecules. These values provide a baseline for understanding the molecule's geometry.

| Parameter | Predicted Value | Method/Basis Set |

| C=O Bond Length | ~ 1.22 Å | B3LYP/6-311++G(3df,3pd) |

| C-S Bond Length | ~ 1.83 Å | B3LYP/6-311++G(3df,3pd) |

| S-C≡N Angle | ~ 99° | B3LYP/6-311++G(3df,3pd) |

| C≡N Bond Length | ~ 1.17 Å | B3LYP/6-311++G(3df,3pd) |

| Dihedral Angle (Naphthyl-C=O) | Varies with conformation | - |

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Experimental Structural Characterization

Experimental techniques are crucial for validating theoretical models and providing definitive structural information.

Spectroscopic Analysis

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental techniques for the characterization of this compound.

Experimental Workflow for Spectroscopic Analysis:

Caption: Experimental workflow for spectroscopic characterization.

Table of Expected Spectroscopic Data:

| Technique | Expected Key Signals |

| FTIR (cm⁻¹) | ~2150-2160 (C≡N stretch), ~1680 (C=O stretch), Aromatic C-H and C=C stretches.[1] |

| ¹H NMR (ppm) | Signals in the aromatic region (naphthyl protons), a singlet for the methylene (-CH₂-) protons. |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, thiocyanate carbon, methylene carbon, and naphthyl carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[2]

Potential Biological Signaling Pathways

While the specific biological activities of this compound are not extensively documented, related organic thiocyanates have shown antimicrobial and anti-inflammatory properties.[3][4] The thiocyanate group can interact with biological systems in various ways.

Hypothesized Signaling Pathway Involvement:

Thiocyanate ions are known to be substrates for peroxidases like myeloperoxidase (MPO), leading to the formation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[5][6] Organic thiocyanates may act as prodrugs, releasing thiocyanate, or interact directly with cellular targets.

Caption: Hypothesized pathway for bioactivity.

Conclusion

The structural and theoretical understanding of this compound is foundational for exploring its potential applications in medicinal chemistry and materials science. This guide outlines the key computational and experimental methodologies required for a thorough investigation of its properties. The combination of theoretical predictions with robust experimental validation will be crucial in elucidating the structure-activity relationships of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Naphthoylmethyl Thiocyanate: Synthesis, Antimicrobial Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Naphthoylmethyl thiocyanate, a synthetic organosulfur compound with demonstrated antimicrobial potential. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its emergence is rooted in the broader exploration of thiocyanates as a class of bioactive molecules. This document details the synthetic pathway for this compound, presents its reported antimicrobial activity in a structured format, and discusses the potential mechanisms of action based on the known biological roles of the thiocyanate moiety. The information is intended to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Emergence of this compound

The discovery of this compound (CAS Number: 19339-62-9) is not marked by a singular, seminal event but rather appears to be a result of systematic screening of libraries of synthetic compounds for biological activity.[1][2][3][4] The core structure, featuring a naphthalene ring and a thiocyanate group, positions it within a class of compounds investigated for their therapeutic properties, including antimicrobial and anti-inflammatory effects.[5][6][7] The thiocyanate anion (SCN⁻) is a naturally occurring pseudohalide found in mammalian physiological fluids and is known to be a key component of the innate immune system.[8] Its oxidation by host peroxidases to hypothiocyanous acid (HOSCN) is a critical step in the defense against pathogens.[9][10] This endogenous role has inspired the synthesis and evaluation of various organic thiocyanates, including this compound, as potential antimicrobial agents.

A significant study in this area involved the synthesis and screening of a series of allylic thiocyanates, including a naphthyl-substituted derivative, for their activity against a panel of bacteria and fungi.[11] This research situates the development of this compound within the broader effort to discover novel antibiotics to combat the rise of drug-resistant microorganisms.[11]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common method for the preparation of organic thiocyanates.[12] A general and efficient method involves the reaction of an appropriate alkyl halide with a thiocyanate salt.

General Synthetic Pathway

The synthesis of this compound likely proceeds via a two-step process starting from 2-acetylnaphthalene. The first step involves the bromination of the methyl group to yield 2-bromo-1-(naphthalen-2-yl)ethan-1-one. The subsequent step is the nucleophilic displacement of the bromide with a thiocyanate anion.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general methods for the synthesis of similar thiocyanates.

Step 1: Synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-one

-

Dissolve 2-acetylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

-

Reflux the mixture with stirring for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(naphthalen-2-yl)ethan-1-one, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity

Screening studies have demonstrated that this compound, as part of a series of allylic thiocyanates, exhibits moderate antimicrobial activity.[11] The data from these studies are summarized below.

In Vitro Antibacterial and Antifungal Activity

The antimicrobial activity was evaluated using the agar well diffusion method and is presented as the diameter of the inhibition zone. The minimum inhibitory concentration (MIC) was also determined for selected compounds.

Table 1: Antimicrobial Activity of a Naphthyl-Substituted Allylic Thiocyanate (2g) [11]

| Microorganism | Inhibition Zone (mm) |

| Staphylococcus aureus (MSSA) | 12 |

| Staphylococcus aureus (MRSA) | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | Inactive |

| Candida albicans | Inactive |

Note: The original study refers to a "naphthyl- (2g)" substituted allylic thiocyanate. It is presumed that this corresponds to or is structurally very similar to this compound based on the context of the research.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not been explicitly elucidated. However, the biological activity of thiocyanates is generally attributed to the thiocyanate moiety and its metabolic products.

The Role of the Thiocyanate Group

The thiocyanate group (SCN) is a versatile functional group that can interact with biological systems in several ways. In the context of the innate immune system, thiocyanate is oxidized by peroxidases to generate hypothiocyanous acid (HOSCN), a potent antimicrobial agent.[9] HOSCN can selectively target and inactivate microbial proteins, disrupting essential metabolic processes.[13]

It is plausible that synthetic thiocyanates like this compound could act as "pro-drugs," releasing the thiocyanate ion or a related reactive species within the microbial cell or its environment. Alternatively, the intact molecule may interact with specific microbial targets.

Caption: Postulated mechanisms of antimicrobial action for this compound.

Anti-inflammatory Potential

Beyond its direct antimicrobial effects, thiocyanate has been shown to possess anti-inflammatory properties.[6][7] It can modulate the activity of myeloperoxidase, an enzyme involved in the inflammatory response, shifting the production of reactive species towards the less damaging HOSCN.[8] While not directly studied for this compound, this broader anti-inflammatory role of the thiocyanate group suggests a potential dual therapeutic action for such compounds.

Conclusion and Future Directions

This compound is a synthetic compound that has emerged from the systematic exploration of thiocyanates as a source of new antimicrobial agents. While its specific history is not extensively documented, its synthesis is straightforward, and it exhibits moderate antimicrobial activity against certain bacterial strains. The mechanism of action is likely linked to the biological activity of the thiocyanate moiety, a key component of the innate immune system.

Future research should focus on:

-

Elucidating the precise mechanism of action: Investigating the specific molecular targets within microbial cells.

-

Optimizing the structure: Synthesizing and testing analogs to improve potency and broaden the antimicrobial spectrum.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile in animal models.

This technical guide provides a solid foundation for further research and development of this compound and related compounds as potential next-generation antimicrobial agents.

References

- 1. appchemical.com [appchemical.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. calpaclab.com [calpaclab.com]

- 5. Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 13. Thiocyanate is an efficient endogenous scavenger of the phagocytic killing agent hypobromous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Information for 2-Naphthoylmethyl Thiocyanate: A Technical Guide

Disclaimer: This document provides a summary of potential health and safety information for 2-Naphthoylmethyl thiocyanate (CAS No. 19339-62-9). It is critical to note that comprehensive toxicological data for this specific compound is not publicly available. The information presented herein is largely extrapolated from data on other thiocyanate-containing compounds and general principles of chemical safety. Therefore, this substance should be handled with extreme caution, assuming it is hazardous. All handling should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound is a chemical compound with the molecular formula C13H9NOS.[1][2] While it is available from commercial suppliers for research and development purposes, it is often supplied with the explicit notification that analytical and toxicological data has not been collected.[3] This guide aims to provide researchers, scientists, and drug development professionals with a summary of potential hazards, handling procedures, and emergency measures based on the known properties of the thiocyanate functional group and related molecules.

Hazard Identification and Classification

Due to the absence of specific data for this compound, a definitive hazard classification cannot be provided. However, based on the general hazards associated with organic thiocyanates, the following potential hazards should be considered.

Table 1: Potential GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | Harmful to aquatic life with long lasting effects. |

Note: This classification is hypothetical and based on the general toxicity profile of other thiocyanate compounds.

Toxicological Profile

The thiocyanate ion (SCN-) is known to be present in biological systems and is involved in various physiological and pathological processes.[4] However, organic thiocyanates can exhibit different toxicological profiles. The toxicity of this compound is expected to be influenced by its metabolism, which could potentially release cyanide or other reactive species.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. Harmful if inhaled.

-

Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

Handling and Storage

Given the unknown toxicological properties of this compound, stringent safety precautions should be implemented during handling and storage.

Table 2: Handling and Storage Recommendations

| Aspect | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood. |

| Personal Protective Equipment (PPE) | - Safety goggles or face shield.- Chemical-resistant gloves (e.g., nitrile).- Laboratory coat.- Respiratory protection may be required if dusts or aerosols are generated. |

| Hygiene Practices | - Avoid contact with skin, eyes, and clothing.- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. |

| Storage | - Store in a tightly sealed container.- Keep in a cool, dry, and well-ventilated place.- Store away from incompatible materials such as strong oxidizing agents, acids, and bases. |

First Aid Measures

In case of exposure, immediate medical attention is recommended.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

As no specific experimental data for this compound is available, a generalized protocol for assessing the in vitro cytotoxicity of a novel compound is provided below. This is a typical first step in the toxicological evaluation of a new chemical entity.

Protocol: In Vitro Cytotoxicity Assay using MTT

-

Cell Culture:

-

Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

The following diagrams illustrate a generalized workflow for toxicity testing and a potential cellular toxicity pathway.

References

Methodological & Application

Application Notes and Protocols for 2-Naphthoylmethyl Thiocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Naphthoylmethyl thiocyanate and its immediate precursors in the synthesis of valuable heterocyclic compounds. The protocols detailed below are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a versatile intermediate in organic synthesis, primarily utilized as a precursor for the construction of sulfur-containing heterocycles. Its structure, featuring a reactive α-thiocyanato ketone, makes it an excellent substrate for cyclization reactions. The resulting naphthyl-substituted heterocyclic scaffolds, particularly thiazoles, are of significant interest in medicinal chemistry and drug development due to their demonstrated biological activities, including antifungal and anticancer properties.

This document outlines the efficient synthesis of 2-amino-4-(naphthalen-2-yl)thiazole derivatives, a key application of this compound chemistry. The protocols provided are based on established synthetic transformations, offering a reliable pathway to these valuable compounds.

Key Applications in Organic Synthesis

The primary application of this compound and its in-situ generated equivalent is in the Hantzsch thiazole synthesis . This classic reaction involves the condensation of an α-haloketone (in this case, 2-bromoacetylnaphthalene, which readily forms from 2-acetylnaphthalene) with a thioamide or thiourea to yield a thiazole ring. The naphthyl moiety introduces a lipophilic and extended aromatic system, which can be crucial for biological activity.

General Reaction Scheme:

The most efficient route to 4-(naphthalen-2-yl)thiazol-2-amine derivatives involves a one-pot reaction from 2-acetylnaphthalene. This process proceeds via the in-situ formation of 2-bromoacetylnaphthalene, which is then converted to this compound's cyclization precursor upon reaction with thiourea.

Data Presentation: Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine Derivatives

The following table summarizes the yields of various 2-amino-4-(naphthalen-2-yl)thiazole derivatives synthesized via a one-pot reaction of 2-acetylnaphthalene with different thioureas in the presence of copper(II) bromide.[1]

| Entry | R Group on Thiourea | Product | Yield (%) |

| 1 | H | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |

| 2 | Methyl | N-Methyl-4-(naphthalen-2-yl)thiazol-2-amine | 85 |

| 3 | Allyl | N-Allyl-4-(naphthalen-2-yl)thiazol-2-amine | 88 |

| 4 | Phenyl | N-Phenyl-4-(naphthalen-2-yl)thiazol-2-amine | 75 |

| 5 | Naphthalen-2-yl | N,4-Di(naphthalen-2-yl)thiazol-2-amine | 72 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine from 2-Acetylnaphthalene[1]

Objective: To synthesize 4-(naphthalen-2-yl)thiazol-2-amine in a one-pot reaction from commercially available starting materials.

Materials:

-

2-Acetylnaphthalene

-

Thiourea

-

Copper(II) bromide (CuBr₂)

-

1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-acetylnaphthalene (1.0 mmol) in 1,4-dioxane (5 mL), add thiourea (1.2 mmol) and copper(II) bromide (2.0 mmol).

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(naphthalen-2-yl)thiazol-2-amine.

Protocol 2: Synthesis of 2-Bromoacetylnaphthalene (Intermediate)

Objective: To synthesize the α-haloketone precursor for subsequent reactions.

Materials:

-

2-Acetylnaphthalene

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 2-acetylnaphthalene (1.0 mmol) in glacial acetic acid (10 mL).

-

Slowly add a solution of bromine (1.0 mmol) in glacial acetic acid (2 mL) dropwise to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-bromoacetylnaphthalene. This intermediate can be used in the next step without further purification.

Protocol 3: Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine from 2-Bromoacetylnaphthalene (Hantzsch Thiazole Synthesis)

Objective: To synthesize 4-(naphthalen-2-yl)thiazol-2-amine from the isolated α-haloketone.

Materials:

-

2-Bromoacetylnaphthalene

-

Thiourea

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetylnaphthalene (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 4-(naphthalen-2-yl)thiazol-2-amine.

Applications in Drug Development

Naphthyl-substituted thiazole derivatives are recognized for their significant biological activities, making them attractive scaffolds for drug discovery.

-

Antifungal Activity: Several studies have highlighted the potent antifungal properties of naphthylthiazoles. For instance, certain derivatives have shown high efficacy against Cryptococcus neoformans and Cryptococcus gattii, pathogens responsible for life-threatening meningitis. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 μg/mL, comparable to the standard drug amphotericin B. These compounds have also demonstrated activity against fluconazole-resistant Candida auris.

-

Anticancer Activity: Naphthylthiazole derivatives have been investigated as potential anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.

Visualizations

Caption: A workflow diagram illustrating the synthesis of 4-(naphthalen-2-yl)thiazol-2-amine.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Caption: A logical pathway for the development of drugs from naphthyl-thiazole scaffolds.

References

Application Notes and Protocols for the Synthesis of Heterocycles using 2-Naphthoylmethyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-4-(naphthalen-2-yl)thiazole, a heterocyclic compound, utilizing 2-Naphthoylmethyl thiocyanate as a key intermediate. The synthesis is a two-step process commencing with the preparation of this compound from 2-bromo-1-(naphthalen-2-yl)ethanone, followed by a Hantzsch-type thiazole synthesis.

Introduction

α-Thiocyanato ketones are versatile building blocks in organic synthesis, serving as precursors for a variety of sulfur and nitrogen-containing heterocycles. The thiocyanate group can react with a range of dinucleophiles to afford diverse cyclic structures. This protocol focuses on the synthesis of a 2-aminothiazole derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The use of the naphthyl moiety introduces a lipophilic and sterically defined group that can be valuable in modulating the pharmacological properties of the final compound.

Data Presentation

The following table summarizes the expected quantitative data for the two-stage synthesis protocol. The values are based on typical yields and reaction times for analogous transformations reported in the literature.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Synthesis of this compound | 2-Bromo-1-(naphthalen-2-yl)ethanone, Potassium thiocyanate | Ethanol | Reflux | 2-4 | 85-95 |

| 2 | Synthesis of 2-amino-4-(naphthalen-2-yl)thiazole | This compound, Thiourea | Ethanol | Reflux | 3-5 | 80-90 |

Experimental Protocols

Part 1: Synthesis of this compound

This procedure details the nucleophilic substitution reaction to form the α-thiocyanato ketone intermediate.

Materials:

-

2-Bromo-1-(naphthalen-2-yl)ethanone

-

Potassium thiocyanate (KSCN)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2-bromo-1-(naphthalen-2-yl)ethanone in 100 mL of ethanol.

-

To this solution, add 1.2 equivalents of potassium thiocyanate.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 200 mL of cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-